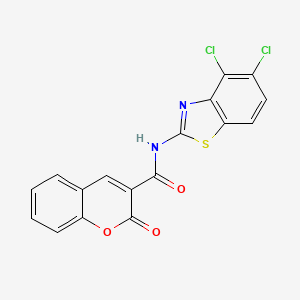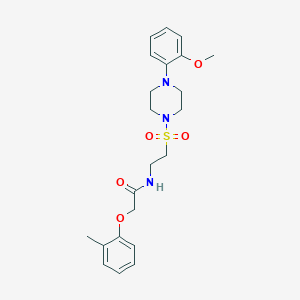![molecular formula C19H23NO5 B2386297 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1210249-91-4](/img/structure/B2386297.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the ketal. This intermediate is then subjected to hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane . The final step involves aminocarbonylation using a palladium-phosphine catalyst to introduce the benzofuran carboxamide moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aminocarbonylation step and the development of more efficient catalysts to reduce reaction times and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like iodine (I2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The benzofuran moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
1,4-dioxaspiro[4.5]decan-2-ylmethanamine: Similar core structure but with an amine group instead of the benzofuran carboxamide.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide: Similar structure with fluorine substitutions on the benzamide moiety.
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of a spirocyclic core and a benzofuran carboxamide moiety. This structure provides a balance of rigidity and flexibility, allowing for specific interactions with biological targets while maintaining stability under various conditions.
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-7-5-6-13-10-16(24-17(13)15)18(21)20-11-14-12-23-19(25-14)8-3-2-4-9-19/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMPTNNOBYAIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3COC4(O3)CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2386218.png)



![N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2386226.png)
![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)
![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)


![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)
